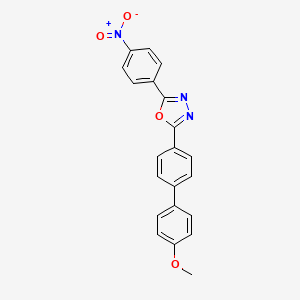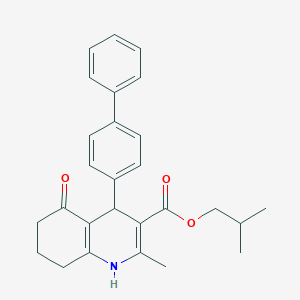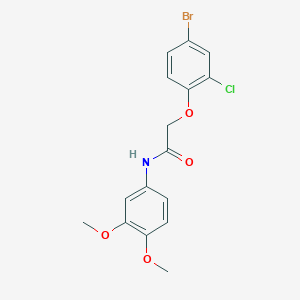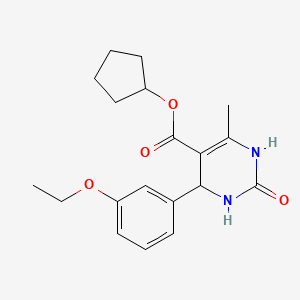
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate, also known as 2,3-MDMA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is a derivative of methylenedioxymethamphetamine (MDMA), which is a well-known recreational drug. However, unlike MDMA, 2,3-MDMA has not been found to have any psychoactive properties. In
Wirkmechanismus
The exact mechanism of action of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate is not fully understood. However, studies have suggested that it may act by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and immune response. By inhibiting NF-κB, N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate may reduce the production of pro-inflammatory cytokines and protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been found to protect neurons from oxidative stress and inflammation, which may be due to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate in lab experiments is that it has been found to have low toxicity and does not have any psychoactive properties. This makes it a safer alternative to MDMA, which is a well-known recreational drug. Additionally, N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been found to have anti-inflammatory and neuroprotective properties, which make it a promising candidate for therapeutic applications. However, one limitation of using N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate. One area of research is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxaldehyde with benzylamine. The resulting product is then treated with oxalic acid to form the oxalate salt of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine. The synthesis of this compound has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been investigated for its potential therapeutic applications in several areas of research. Studies have shown that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects and can protect neurons from oxidative stress and inflammation. Additionally, N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C2H2O4/c1-2-6-13(7-3-1)10-17-11-14-12-18-15-8-4-5-9-16(15)19-14;3-1(4)2(5)6/h1-9,14,17H,10-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPAQKJZDLBJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4934112.png)
![3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)
![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)

![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)


![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)



![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)